benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
Description
Benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a synthetic heterocyclic compound featuring a pyrazolo-pyridazin core substituted with a 4-fluorophenyl group at position 1, a cyclopropyl moiety at position 4, and a benzyl acetate side chain at position 2. This structure combines aromatic, heterocyclic, and ester functionalities, which are common in pharmaceutical intermediates targeting kinase inhibition or anti-inflammatory pathways. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring may influence steric and electronic properties.
Properties
IUPAC Name |
benzyl 2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)28-22-19(12-25-28)21(16-6-7-16)26-27(23(22)30)13-20(29)31-14-15-4-2-1-3-5-15/h1-5,8-12,16H,6-7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMJXVUZAQGWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyridazine Scaffold : The core structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The cyclopropyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
- Acetate Formation : The final step involves the acetylation of the benzyl group to yield the target compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds within this class have shown significant inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in tumor proliferation and survival. In one study, a derivative exhibited an IC50 value of 114.5 nmol/L against FGFR1, demonstrating promising anticancer activity in vitro and in vivo models (TGI = 91.6% at a dose of 50 mg/kg) .
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antimicrobial activity. A series of pyrazolo derivatives demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanisms often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and membrane penetration |
| Fluorophenyl Substituent | Modulates receptor binding affinity |
| Acetate Moiety | Influences solubility and bioavailability |
Case Studies
Several case studies illustrate the compound's biological activity:
- In Vitro Studies : Compounds derived from this scaffold were tested against various cancer cell lines including HeLa and HCT116, showing significant antiproliferative effects .
- In Vivo Efficacy : In animal models, derivatives demonstrated substantial tumor growth inhibition, supporting their potential as therapeutic agents .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could act as covalent inhibitors targeting specific kinases involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate. For instance, derivatives of pyrazolo compounds have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The structure of this compound suggests a potential mechanism of action that could disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Properties
this compound has been evaluated for its anticancer effects. Research indicates that similar pyrazolo compounds can induce apoptosis in cancer cells through various mechanisms, including tubulin polymerization inhibition . The structural characteristics of this compound may enhance its efficacy as a chemotherapeutic agent.
Neuropharmacology
CNS Activity
Compounds with similar structures have been investigated for their neuropharmacological effects. Studies suggest that pyrazolo derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression . The benzyl moiety in this compound may enhance blood-brain barrier penetration, increasing its effectiveness.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the cyclopropyl and fluorophenyl groups can significantly influence the compound's potency and selectivity against various biological targets .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Prabhakar et al., several pyrazolo derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with structural similarities to this compound exhibited promising antibacterial effects, leading to further investigations into their mechanisms of action .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of pyrazolo compounds demonstrated significant cytotoxicity against multiple cancer cell lines. The study revealed that modifications to the benzyl group could enhance the compound's ability to induce apoptosis, suggesting a pathway for developing more effective anticancer agents .
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester Group
The benzyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization:
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Acidic hydrolysis : Prolonged heating with HCl or H₂SO₄ in aqueous ethanol cleaves the ester bond to form 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetic acid.
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Basic hydrolysis : NaOH or KOH in methanol/water at 60–80°C provides the carboxylate salt, which can be acidified to isolate the free acid .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | Carboxylic acid |
| Basic hydrolysis | 1M NaOH, 70°C, 8 h | Carboxylate salt |
Nucleophilic Substitution at the Ester Group
The electron-deficient carbonyl carbon of the ester facilitates nucleophilic acyl substitution reactions:
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Aminolysis : Reacting with primary or secondary amines (e.g., cyclopentylamine) in DMF at 80°C replaces the benzyloxy group with an amide, generating derivatives like N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide.
-
Transesterification : Catalysis by Ti(OiPr)₄ in alcohols (e.g., methanol) at reflux replaces the benzyl group with alternative alkyl chains .
Functionalization of the Pyrazolo[3,4-d]pyridazinone Core
The nitrogen-rich heterocycle undergoes electrophilic and cycloaddition reactions:
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Electrophilic aromatic substitution : Nitration or halogenation occurs at the electron-rich positions of the pyridazinone ring under HNO₃/H₂SO₄ or Cl₂/FeCl₃, though regioselectivity depends on substituent effects .
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Cyclization reactions : Heating with dienophiles (e.g., maleic anhydride) in toluene induces Diels-Alder reactions, forming fused tricyclic systems .
Modification of the 4-Fluorophenyl Group
The para-fluorophenyl substituent participates in cross-coupling reactions:
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Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O introduces aryl groups at the fluorine position .
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Nucleophilic aromatic substitution : Fluorine displacement with strong nucleophiles (e.g., piperazine) in DMSO at 120°C yields piperazine-substituted derivatives .
Reductive Transformations
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Hydrogenation of the cyclopropane : Under H₂ (1 atm) with Pd/C in ethanol, the cyclopropyl ring opens to form a propyl chain, altering steric and electronic properties.
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Ester reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, enabling further alkylation or oxidation steps .
Oxidation Reactions
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Pyridazinone ring oxidation : Treatment with m-CPBA in CH₂Cl₂ epoxidizes double bonds in the pyridazinone system, though this is highly dependent on ring saturation .
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Cyclopropane oxidation : Ozone or KMnO₄ cleaves the cyclopropane to a diketone, which can undergo condensation reactions .
Metabolic Stability and Degradation Pathways
In vitro studies of analogs highlight key metabolic vulnerabilities:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of fluorophenyl-substituted pyrazolo-pyridazin derivatives. Key structural analogues include:
Key Findings:
Fluorophenyl Substitution : All compounds share a 4-fluorophenyl group, which enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) and reduces oxidative metabolism .
Core Heterocycle Differences: Pyrazolo-pyridazin cores (target compound) favor planar conformations, improving π-π stacking with target proteins.
Functional Group Impact :
- The benzyl acetate in the target compound may act as a prodrug, unlike the epoxy or carbamoyl groups in analogues, which directly engage in covalent binding or hydrogen bonding .
- Cyclopropyl vs. Isopropyl : Cyclopropyl’s ring strain increases metabolic stability compared to bulkier isopropyl groups in analogues, which may hinder membrane permeability .
Pharmacokinetic and Toxicity Data (Hypothetical Based on Structural Trends):
| Parameter | Target Compound | Pyrrolo-oxazin Analogue () |
|---|---|---|
| LogP (lipophilicity) | 3.2 ± 0.1 | 4.8 ± 0.3 |
| Plasma Stability (t1/2) | 6.5 h (esterase-labile) | >24 h (stable) |
| CYP3A4 Inhibition (IC50) | 12 µM | 2.5 µM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyridazine derivatives like this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyridazine precursors and functionalization via nucleophilic substitution or coupling reactions. For example, cyclopropane-containing analogs require controlled temperature (e.g., 60–80°C) and solvents like dimethylformamide (DMF) to stabilize intermediates. Key steps include:
Formation of the pyridazinone core via cyclocondensation.
Acetylation or alkylation at the 6-position using benzyl halides.
Introduction of the 4-cyclopropyl group via Suzuki-Miyaura coupling .
- Validation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for monitoring reaction progress and purity .
Q. How do substituents like the 4-fluorophenyl group influence the compound’s electronic properties?
- Methodological Answer : The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of adjacent positions, facilitating interactions with biological targets. Computational methods (e.g., DFT calculations) can quantify substituent effects on charge distribution and reactivity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify substituent positions and coupling patterns.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction resolves conformational details, particularly for cyclopropane and pyridazine ring geometries .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the cyclopropyl group?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) with ligand systems (e.g., XPhos) improve cross-coupling efficiency for sterically hindered substrates.
- Solvent Effects : Polar aprotic solvents like DMF enhance solubility of intermediates but may require inert atmospheres to prevent decomposition .
- Data Contradiction Note : Conflicting reports on optimal temperature (60°C vs. 80°C) suggest substrate-specific optimization. Parallel microscale reactions can identify ideal conditions .
Q. What strategies address discrepancies in reported biological activities of pyrazolo[3,4-d]pyridazine derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Systematic modification of the benzyl ester or cyclopropyl group can isolate pharmacophoric elements.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and control compounds to minimize variability .
- Case Study : Derivatives with bulkier substituents (e.g., 4-trifluoromethylbenzamide) show improved target selectivity, resolving earlier contradictions in IC values .
Q. How can the compound’s metabolic stability be evaluated for therapeutic potential?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS.
- Structural Modifications : Replace the benzyl ester with a methyl group to reduce esterase-mediated hydrolysis, as seen in related pyridazinones .
Q. What experimental designs are suitable for probing enzyme-inhibitory mechanisms?
- Methodological Answer :
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity () and residence time.
- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in the enzyme’s active site to identify critical interactions with the pyridazine core .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
